Superior MerTK Enzymatic Potency vs. Predecessor UNC569 and Multi-Kinase Inhibitor BMS-777607
UNC2025 demonstrates subnanomolar inhibitory activity against MerTK in cell-free enzymatic assays, achieving an IC50 of 0.74 nM [1]. This potency is a 3.9-fold improvement over the first-generation MerTK inhibitor UNC569, which has an IC50 of 2.9 nM . Furthermore, UNC2025 is approximately 19-fold more potent than the multi-kinase inhibitor BMS-777607, which exhibits only modest activity against MerTK with an IC50 of 14 nM . This enhanced potency translates directly to lower required concentrations in cellular assays, reducing the risk of off-target effects that may arise from higher compound concentrations.
| Evidence Dimension | MerTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.74 nM |
| Comparator Or Baseline | UNC569: 2.9 nM; BMS-777607: 14 nM |
| Quantified Difference | 3.9-fold more potent than UNC569; 19-fold more potent than BMS-777607 |
| Conditions | Cell-free microcapillary kinase assay (Carna Biosciences) |
Why This Matters
Superior potency minimizes the required compound concentration in cellular and in vivo studies, thereby reducing the likelihood of confounding off-target activities and enabling more selective interrogation of MerTK-dependent pathways.
- [1] Chemical Probes Portal. Probe UNC2025. https://www.chemicalprobes.org/unc2025 View Source
